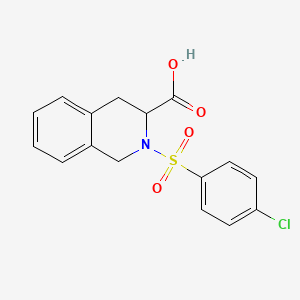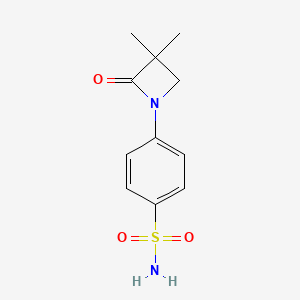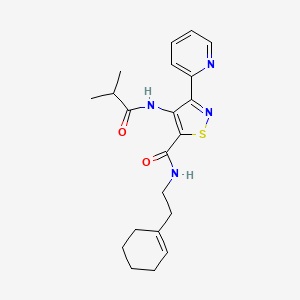![molecular formula C21H20FN3O3S B3012822 N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-54-8](/img/structure/B3012822.png)
N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H20FN3O3S and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Evaluation of Novel Derivatives
Research focused on novel derivatives, including compounds with 1,3,4-oxadiazole and pyrazole cores, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) were conducted. Among these, compound a3 showed moderate inhibitory effects across all assays, indicating a multifaceted pharmacological profile suitable for further exploration in drug development (M. Faheem, 2018).
Design and Synthesis of Glutaminase Inhibitors
BPTES analogs were synthesized and evaluated for their potential as kidney-type glutaminase inhibitors. This approach aimed to identify more potent inhibitors with improved drug-like properties. One analog demonstrated similar potency to BPTES but with better solubility, offering new avenues for therapeutic intervention in cancer treatments (K. Shukla et al., 2012).
Coordination Complexes with Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide showed significant antioxidant activity. The study highlights the impact of hydrogen bonding in the self-assembly process and the potential of these complexes in oxidative stress-related therapeutic applications (K. Chkirate et al., 2019).
Synthesis of Anti-inflammatory Agents
Derivatives of N-(3-chloro-4-fluorophenyl)-2-[5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl] acetamide were synthesized and evaluated for their anti-inflammatory activity. This study contributes to the development of new anti-inflammatory compounds with potential for clinical use (K. Sunder & Jayapal Maleraju, 2013).
Anticancer Properties of Hybrid Molecules
The synthesis of novel hybrid molecules combining pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties showcased anticancer properties through a cost-effective approach. This research paves the way for developing new anticancer agents with improved efficacy (I. Yushyn et al., 2022).
Mechanism of Action
Action Environment:
Environmental factors play a crucial role:
Remember, this compound’s precise mechanism awaits further research. 🧪🔍 Environmental context and clinical studies will provide deeper insights. If you’re conducting experiments, handle it with care—like a delicate potion in a wizard’s lab! 🌟🔬
: Synthesis of N-(4-ethoxyphenyl) acetamide : Synthesis of 4′-deoxy-4′-fluoro neamine and 4′-deoxy-4′-fluoro 4′-epi neamine : N-(4-ETHOXYPHENYL)-4-FLUOROBENZENESULFONAMIDE
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-3-28-17-8-5-15(6-9-17)24-19(26)13-29-20-21(27)25(11-10-23-20)16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQNBYLLRJAOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
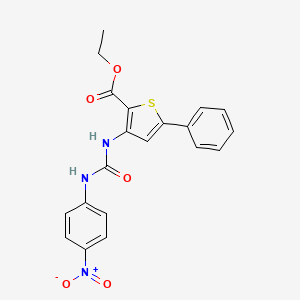


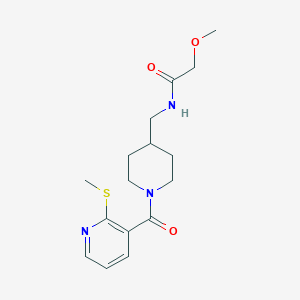
![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)
![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)
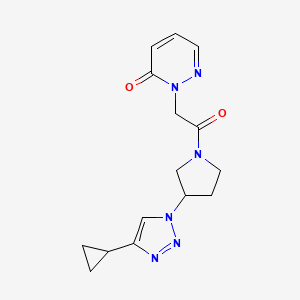
![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)
